N,N'-bis(3-phenylpropyl)-2,6-pyridinedicarboxamide
Overview
Description
N,N'-bis(3-phenylpropyl)-2,6-pyridinedicarboxamide is a useful research compound. Its molecular formula is C25H27N3O2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.21032711 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Photophysical Properties
Compounds related to N,N'-bis(3-phenylpropyl)-2,6-pyridinedicarboxamide have been studied for their structural and photophysical properties, particularly when coordinated with lanthanide ions. These studies reveal insights into the luminescence and energy transfer mechanisms within these complexes, offering potential applications in materials science for creating luminescent materials. For instance, complexes formed with lanthanide ions such as europium, gadolinium, terbium, and ytterbium exhibit specific luminescence properties that are valuable for developing new luminescent materials with potential applications in sensors, imaging, and lighting technologies (Hua et al., 2012).
Catalytic and Cytotoxic Studies
Derivatives of this compound have been explored for their catalytic activities and cytotoxic effects. Notably, studies on novel pyridinedicarboxamide derivatives have shown promising results in catalysis and as potential chemotherapeutic agents. Such compounds have been evaluated for their ability to catalyze oxidation reactions and exhibit cytotoxicity against various cancer cell lines, suggesting their applicability in developing new catalysts and anticancer drugs (Abdolmaleki & Ghadermazi, 2017).
Chiroptical Properties
Research into the chiroptical properties of enantiomers of this compound, particularly when coordinated with lanthanide ions, opens up possibilities in the field of chiral photonics. These studies provide a foundation for the development of materials with specific optical properties, such as circularly polarized luminescence, which can be applied in optical devices, sensors, and information storage technologies (Bonsall et al., 2007).
Material Science and Polymer Chemistry
Several studies focus on the synthesis and characterization of new polymeric materials and coordination polymers based on pyridinedicarboxamide derivatives. These materials exhibit diverse properties such as high thermal stability, solubility in various solvents, and potential applications in flexible electronics and display technologies. The manipulation of ligand structures allows for the design of materials with specific mechanical and optical properties, suitable for applications in high-performance polymers and flexible display substrates (Faghihi, 2008).
Properties
IUPAC Name |
2-N,6-N-bis(3-phenylpropyl)pyridine-2,6-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c29-24(26-18-8-14-20-10-3-1-4-11-20)22-16-7-17-23(28-22)25(30)27-19-9-15-21-12-5-2-6-13-21/h1-7,10-13,16-17H,8-9,14-15,18-19H2,(H,26,29)(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNMNWLEKNJAHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NC(=CC=C2)C(=O)NCCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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